molecular formula C12H8INO4 B12842761 Methyl 8-iodo-3-nitro-1-naphthoate

Methyl 8-iodo-3-nitro-1-naphthoate

Cat. No.: B12842761
M. Wt: 357.10 g/mol
InChI Key: QAMNRCUGQSQDKU-UHFFFAOYSA-N
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Description

Methyl 8-iodo-3-nitro-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an iodine atom at the 8th position, a nitro group at the 3rd position, and a methyl ester group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:

    Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.

    Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: Methyl 8-amino-3-nitro-1-naphthoate.

    Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.

Scientific Research Applications

Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:

    Nitro Group: Can participate in redox reactions and interact with electron-rich sites.

    Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.

    Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.

Comparison with Similar Compounds

    Methyl 8-iodo-1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.

    Methyl 3-nitro-1-naphthoate: Lacks the iodine atom, reducing its versatility in substitution reactions.

    Methyl 8-amino-3-nitro-1-naphthoate:

Uniqueness: Methyl 8-iodo-3-nitro-1-naphthoate is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring

Properties

Molecular Formula

C12H8INO4

Molecular Weight

357.10 g/mol

IUPAC Name

methyl 8-iodo-3-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3

InChI Key

QAMNRCUGQSQDKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I

Origin of Product

United States

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